GW 5074

Kinase inhibition Enzymatic assay c-Raf signaling

Disambiguate c-Raf kinase signaling with high-purity GW 5074. With an IC50 of 9 nM and ≥100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms, this blood-brain barrier penetrant tool is ideal for elucidating Raf-MEK-ERK pathway roles in neuro-oncology. It uniquely potentiates sorafenib cytotoxicity (IC50 reduction from 17-31 µM to 0.01-0.14 µM) via mitochondrial dysfunction, enabling exploration of drug sensitization strategies not possible with multi-kinase or less potent alternatives.

Molecular Formula C15H8Br2INO2
Molecular Weight 520.94 g/mol
Cat. No. B8051082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 5074
Molecular FormulaC15H8Br2INO2
Molecular Weight520.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
InChIInChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)
InChIKeyLMXYVLFTZRPNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GW 5074 Procurement Guide: Baseline Profile of a Potent and Selective c-Raf Kinase Inhibitor


GW 5074 (CAS 220904-83-6), chemically designated as 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydro-indol-2-one, is a synthetic 3-substituted indolinone derivative that functions as a potent and selective inhibitor of c-Raf kinase [1]. This compound demonstrates an in vitro IC50 of 9 nM against c-Raf kinase activity [2]. It serves as a critical pharmacological tool for probing the Raf-MEK-ERK signaling axis, primarily in preclinical and basic research settings focused on oncology and neurology [3].

GW 5074 Scientific Selection Criteria: Why c-Raf Inhibitors Are Not Interchangeable


Scientific procurement of c-Raf kinase inhibitors requires precise consideration of potency, selectivity profile, and cell permeability. While multiple compounds target the Raf kinase family, they exhibit distinct selectivity windows and pharmacological properties that preclude generic substitution. GW 5074 demonstrates an IC50 of 9 nM against c-Raf with ≥100-fold selectivity over a defined panel of kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2 . In contrast, the pan-RAF inhibitor sorafenib targets multiple kinases (B-RAF, C-RAF, VEGFR, PDGFR), and the ATP-competitive c-Raf inhibitor ZM 336372 exhibits a substantially higher IC50 of 70 nM [1]. Furthermore, GW 5074 has been shown to potentiate sorafenib cytotoxicity in colorectal cancer cell lines, reducing the IC50 of sorafenib from 17-31 µM to 0.01-0.14 µM, a functional synergy not observed with other c-Raf inhibitors [2]. These quantitative differences in potency, selectivity, and functional cooperativity underscore why GW 5074 cannot be substituted with alternative Raf inhibitors without altering experimental outcomes.

GW 5074 Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Comparisons


GW 5074 c-Raf Inhibitory Potency: IC50 Comparison with ZM 336372

GW 5074 exhibits an IC50 of 9 nM against c-Raf kinase activity, representing a 7.8-fold improvement in potency compared to ZM 336372, another ATP-competitive c-Raf inhibitor that demonstrates an IC50 of 70 nM [1][2]. BindingDB data further corroborate the potency profile of GW 5074, reporting IC50 values of 4.90 nM and 2.87 nM against human CRAF and RAF1 respectively [3]. This quantitative potency difference enables experimental use of GW 5074 at lower working concentrations while maintaining target engagement.

Kinase inhibition Enzymatic assay c-Raf signaling

GW 5074 Kinase Selectivity Profile: Quantitative Comparison with Pan-RAF Inhibitor Sorafenib

GW 5074 demonstrates ≥100-fold selectivity for c-Raf kinase over a panel of kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2, with some sources reporting >1000-fold selectivity . In contrast, sorafenib is a multi-kinase inhibitor that targets B-RAF, C-RAF, VEGFR, PDGFR, and other kinases with IC50 values ranging from 22-90 nM depending on the specific kinase [1]. For experiments requiring specific interrogation of c-Raf signaling without confounding effects on VEGFR2, PDGFR, or other tyrosine kinases, the selective profile of GW 5074 provides unambiguous target attribution [2].

Kinase selectivity Off-target profiling Pharmacological specificity

GW 5074 Synergistic Potentiation of Sorafenib: Functional IC50 Reduction in Colorectal Cancer Cell Lines

GW 5074 demonstrates a quantifiable functional advantage through its capacity to potentiate sorafenib cytotoxicity in human colorectal cancer cell lines. In HCT116 cells, the addition of GW 5074 reduced the IC50 of sorafenib from 17 µM to 0.14 µM (a 121-fold reduction). In LoVo cells, the IC50 of sorafenib was reduced from 31 µM to 0.01 µM (a 3,100-fold reduction) [1]. This synergistic effect is mediated through mitochondrial dysfunction mechanisms, including enhanced ROS generation and membrane potential disruption, rather than direct additive kinase inhibition [2]. No comparable potentiation has been reported for ZM 336372 or other c-Raf inhibitors.

Drug synergy Combination therapy Colorectal cancer

GW 5074 Cell Permeability and Blood-Brain Barrier Penetration: Differentiating from Non-Cell-Permeable c-Raf Inhibitors

GW 5074 is characterized as a cell-permeable c-Raf1 kinase inhibitor, a property that distinguishes it from compounds requiring transfection or permeabilization for intracellular target engagement . Critically, GW 5074 is brain penetrant, enabling direct interrogation of c-Raf signaling in neuronal models and in vivo neurological disease applications . This brain penetrance has been validated through neuroprotective efficacy in an animal model of Huntington's disease, where intraperitoneal administration of GW 5074 at 5 mg/kg completely prevented extensive bilateral striatal lesions induced by 3-nitropropionic acid (3-NP) in C57BL/6 male mice [1]. In contrast, many alternative Raf inhibitors lack demonstrated CNS penetration, limiting their utility in neuroscience research applications.

Cell permeability Blood-brain barrier Neurodegeneration

GW 5074 Activity Profile Against Apoptosis-Associated Kinases: Negative Data Supporting Selectivity Claims

GW 5074 has been rigorously profiled against a panel of apoptosis-associated kinases and demonstrates no direct inhibitory effect on JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP kinase, VEGFR2, or c-Fms at concentrations relevant to its c-Raf IC50 [1]. For TrkA (high affinity nerve growth factor receptor), GW 5074 exhibits an IC50 of 4,700 nM (4.7 µM), representing a >500-fold selectivity window relative to c-Raf inhibition [2]. This comprehensive negative dataset provides essential validation that experimental effects observed with GW 5074 treatment can be confidently attributed to c-Raf inhibition rather than off-target kinase modulation. For procurement decisions, this documented lack of activity against a defined kinase panel distinguishes GW 5074 from pan-kinase inhibitors and compounds with incomplete selectivity characterization.

Apoptosis Kinase panel Selectivity validation

GW 5074 Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


GW 5074 as a Single-Agent c-Raf Inhibitor for Unambiguous Pathway Dissection

GW 5074 is the preferred procurement choice for experiments requiring unambiguous attribution of phenotypic effects to c-Raf kinase inhibition. Its IC50 of 9 nM and ≥100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms ensure that observed effects are not confounded by off-target kinase modulation. This is particularly critical for mechanistic studies investigating the Raf-MEK-ERK signaling axis in cancer biology or neurobiology, where pan-kinase inhibitors such as sorafenib introduce interpretive ambiguity due to their multi-target profiles .

GW 5074 as a Sorafenib Potentiator in Colorectal Cancer Combination Studies

GW 5074 is uniquely positioned for procurement in studies investigating combination strategies with sorafenib. Published evidence demonstrates that GW 5074 reduces the IC50 of sorafenib from 17-31 µM to 0.01-0.14 µM in HCT116 and LoVo colorectal cancer cell lines . This 121-fold to 3,100-fold potentiation is mediated through mitochondrial dysfunction mechanisms rather than additive kinase inhibition, representing a distinct experimental paradigm not achievable with alternative c-Raf inhibitors . Researchers seeking to explore drug sensitization or overcome sorafenib resistance should specifically procure GW 5074 based on this documented synergistic capacity.

GW 5074 for CNS-Targeted c-Raf Inhibition in Neurodegenerative Disease Models

GW 5074 is the c-Raf inhibitor of choice for neuroscience applications requiring blood-brain barrier penetration. Its brain penetrance has been functionally validated through complete prevention of 3-NP-induced striatal lesions in an in vivo mouse model of Huntington's disease at 5 mg/kg (i.p.) . This property distinguishes GW 5074 from many alternative Raf inhibitors lacking documented CNS accessibility . Procurement should be prioritized for studies investigating the role of c-Raf signaling in neuronal survival, neurodegenerative pathology, or neuroprotection mechanisms where tissue accessibility is essential.

GW 5074 as a Pharmacological Tool for B-Raf Independent c-Raf Signaling Studies

GW 5074 should be procured for experiments designed to discriminate between c-Raf and B-Raf signaling contributions. While sorafenib and vemurafenib (PLX4032) inhibit both c-Raf and B-Raf with varying selectivity , GW 5074's activity against B-Raf is substantially lower, with an IC50 of 190 nM in the presence of 100 µM ATP . This differential sensitivity enables researchers to parse the distinct biological functions of c-Raf versus B-Raf, particularly in contexts where B-Raf inhibition would confound interpretation. For studies requiring selective c-Raf inhibition with minimal B-Raf cross-reactivity, GW 5074 represents the appropriate procurement decision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 5074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.